2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as ethylsulfanyl derivatives and nitrophenyl compounds are subjected to cyclization reactions in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For instance, it can inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-ethylsulfanyl-2-pyridones: Known for their antimicrobial activities.
1,2,4-triazoloquinoxalines: Exhibited anticancer and antimicrobial properties.
Triazole-pyrimidine hybrids: Demonstrated neuroprotective and anti-inflammatory effects .
Uniqueness
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Its structural complexity allows for multiple interactions with biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H21N5O3S/c1-4-28-18-21-17-20-12-9-19(2,3)10-14(25)15(12)16(23(17)22-18)11-7-5-6-8-13(11)24(26)27/h5-8,16H,4,9-10H2,1-3H3,(H,20,21,22) |
InChI Key |
IFDXGFWVRBGZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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